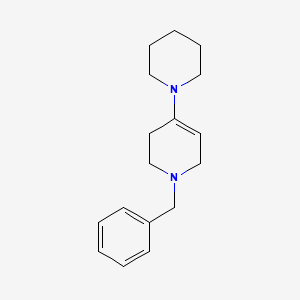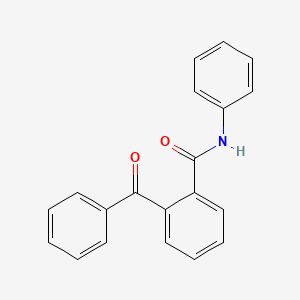
2-Benzoylbenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylbenzanilide is an organic compound belonging to the class of benzanilides. It is characterized by the presence of a benzoyl group attached to a benzanilide structure. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzoylbenzanilide can be synthesized through several methods. One common approach involves the condensation of benzoic acid with aniline in the presence of a catalyst. The reaction typically requires heating and can be carried out in an oil bath at temperatures ranging from 180°C to 225°C . Another method involves the regioselective C–H hydroxylation of benzanilides using Ru(II) or Pd(II) catalysts, which provides excellent regioselectivity and high yields .
Industrial Production Methods: Industrial production of this compound often employs the condensation method due to its simplicity and cost-effectiveness. The process involves the reaction of benzoic acid with aniline under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylbenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroxylated benzanilides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzanilides depending on the reagents used.
Scientific Research Applications
2-Benzoylbenzanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoylbenzanilide involves its interaction with specific molecular targets. For instance, as a DNA-PK inhibitor, it interferes with the DNA repair process, leading to cell death in cancer cells. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity . In the case of rotamase inhibition, it binds to the enzyme’s active site, preventing the isomerization of peptide bonds .
Comparison with Similar Compounds
Benzanilide: A simpler analog without the benzoyl group.
N-Benzoylaniline: Similar structure but with different substituents.
Hydroxylated Benzanilides: Compounds with hydroxyl groups on the benzene ring.
Uniqueness: 2-Benzoylbenzanilide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as both a DNA-PK inhibitor and a rotamase inhibitor sets it apart from other similar compounds .
Properties
CAS No. |
51334-77-1 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-benzoyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(23)21-16-11-5-2-6-12-16/h1-14H,(H,21,23) |
InChI Key |
XQBCETJBBGILQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
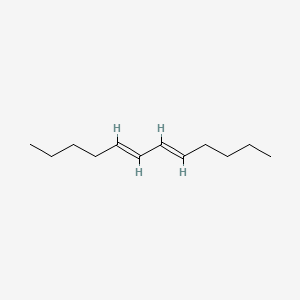
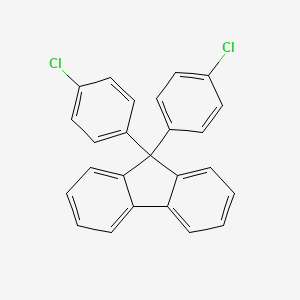
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)

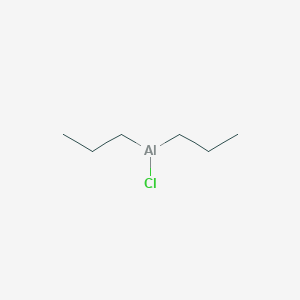

![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)

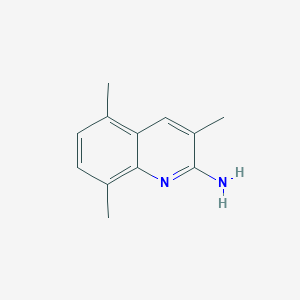
![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)
![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)
